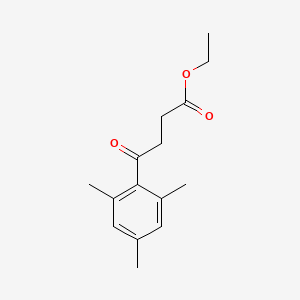

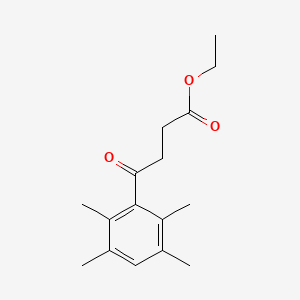

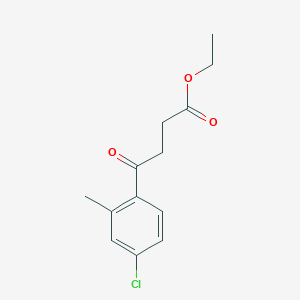

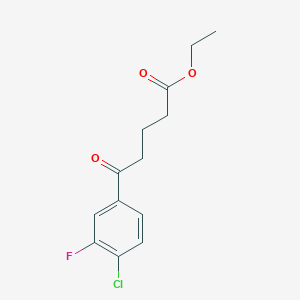

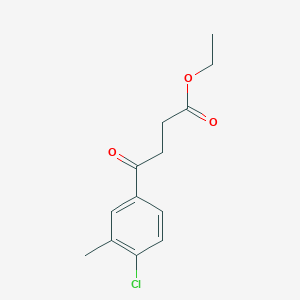

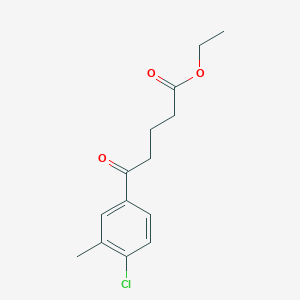

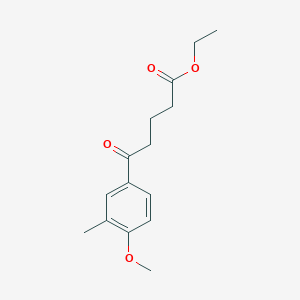

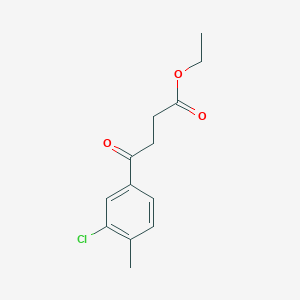

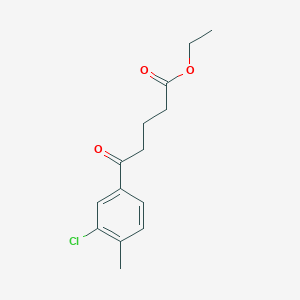

2',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, commonly referred to as 2,5'-DFBP, is an organic compound with a high degree of structural complexity. It has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. 2,5'-DFBP has been used as a model compound for the development of new synthetic methods and as an intermediate in the synthesis of a number of biologically active compounds. In addition, its unique structure has made it a valuable tool for studying the mechanism of action of drug molecules.

Aplicaciones Científicas De Investigación

Synthesis in Conducting Polymer Research

2',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone and related fluorinated molecules play a crucial role in conducting polymer research. Fluorinated compounds, due to their unique properties, are used in synthesizing versatile materials. Krebs and Jensen (2003) discuss the synthesis of such fluorinated compounds, highlighting their importance in developing partially fluorinated polyphenylenevinylene, a material used in conducting polymers (Krebs & Jensen, 2003).

Photocycloaddition Reactions

In a study by Hei et al. (2005), the photocycloaddition (Paternò-Büchi reaction) of 1,3-dimethylthymine with benzophenone derivatives, including difluoro compounds, is examined. The reaction's regioselectivity, crucial in organic synthesis, shows a significant temperature dependence, indicating the importance of these compounds in understanding reaction mechanisms (Hei et al., 2005).

Development in Photovoltaic Cells

Monomers related to the target compound have been used in creating oligophenylenevinylenes, as investigated by Jørgensen and Krebs (2005). These monomers were used in synthesizing trimeric oligophenylenevinylenes, tested as active materials in photovoltaic cells, showing the compound's potential in renewable energy technologies (Jørgensen & Krebs, 2005).

Synthesis of Novel Antifungal Agents

In the field of medicinal chemistry, similar fluorinated compounds have been synthesized as part of developing novel antifungal agents. Butters et al. (2001) describe the synthesis process of voriconazole, an antifungal drug, emphasizing the role of fluorinated intermediates in medicinal synthesis (Butters et al., 2001).

Propiedades

IUPAC Name |

1-(2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)12-8-11(17)6-7-13(12)18/h6-8,15H,3-5,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOHKCHOTPLZDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=C(C=CC(=C2)F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645963 |

Source

|

| Record name | 1-(2,5-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | |

CAS RN |

898786-88-4 |

Source

|

| Record name | 1-(2,5-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.